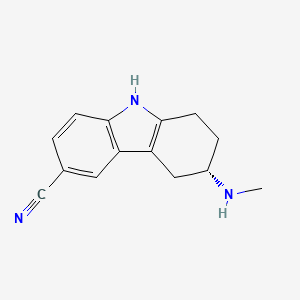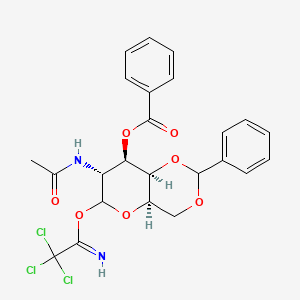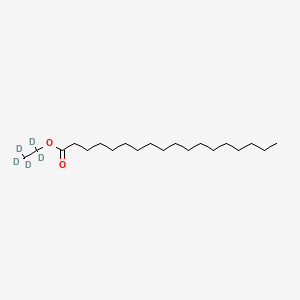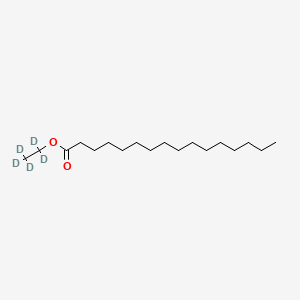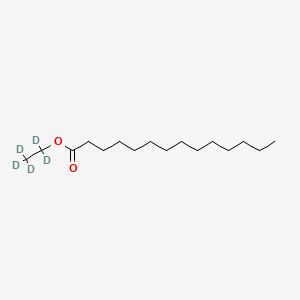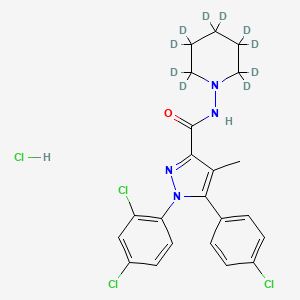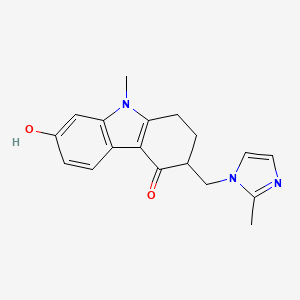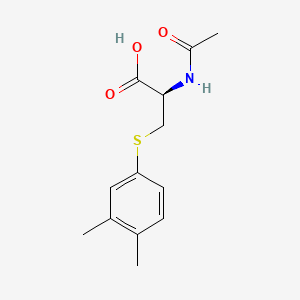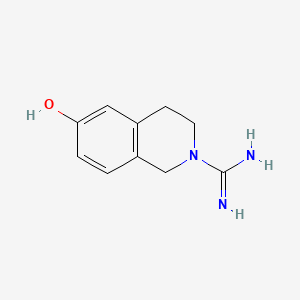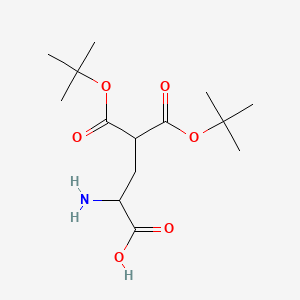
γ-カルボキシグルタミン酸 γ,γ-ジ-t-ブチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester is a chemical compound with the molecular formula C14H25NO6 and a molecular weight of 303.35 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester consists of 45 bonds in total. There are 20 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 2 esters (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .科学的研究の応用
有機合成ビルディングブロック
γ-カルボキシグルタミン酸 γ,γ-ジ-t-ブチルエステルは、有機合成において汎用性の高いビルディングブロックとして機能します。 その独特の化学的特性と反応性パターンにより、カスタマイズされた特性を持つ革新的な化合物を作り出すための不可欠なツールとなります .
凝固カスケード
この化合物は、凝固カスケードにおいて重要な役割を果たします。 γ-カルボキシグルタミン酸残基は、凝固系の一部である因子IXのGLAドメインにおける高親和性カルシウム結合に不可欠です .
金属結合特性
γ-カルボキシグルタミン酸は、そのジカルボン酸側鎖により、組み込まれるタンパク質に独自の金属結合特性を付与し、その機能性を高めます .
ビタミンK依存性タンパク質
γ-カルボキシグルタミン酸の合成は、ビタミンK依存性タンパク質中の特定のグルタミン酸残基から翻訳後に起こります。 このプロセスは、血液凝固と骨代謝に関与するタンパク質の生合成に不可欠です .
プロテオミクス研究
プロテオミクス研究のための製品として、この化合物は、タンパク質の構造と機能、特に翻訳後修飾を受けるタンパク質の研究に使用されます .
成長停止特異的タンパク質
γ-カルボキシグルタミン酸は、細胞シグナル伝達と血管生物学において役割を果たすGas6およびPros1などの成長停止特異的タンパク質の修飾に関与しています .
作用機序
- Specifically, the compound acts on proteins involved in blood clotting, including prothrombin (Factor II), Factor VII, Factor IX, and Factor X .
- The resulting gamma-carboxyglutamyl residues enable these proteins to interact with calcium ions and phospholipids, essential for their function in blood coagulation .
Target of Action
Mode of Action
Biochemical Pathways
生化学分析
Biochemical Properties
Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester plays a crucial role in biochemical reactions due to its ability to bind metal ions. This property is essential for the function of various proteins, particularly those involved in blood coagulation. The compound interacts with enzymes such as prothrombin, Factor X, Factor IX, and Factor VII, which are all vitamin K-dependent proteins. These interactions are vital for the proper functioning of the coagulation cascade, as gamma-carboxyglutamic acid residues in these proteins bind calcium ions, facilitating their activation and function .
Cellular Effects
Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind metal ions affects the activity of proteins involved in these processes. For instance, in blood coagulation, the binding of calcium ions by gamma-carboxyglutamic acid residues is crucial for the activation of coagulation factors, which in turn regulate gene expression and cellular responses to injury .
Molecular Mechanism
The molecular mechanism of Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester involves its interaction with metal ions and proteins. The compound’s gamma-carboxyglutamic acid residues bind calcium ions, which are essential for the structural integrity and function of various proteins. This binding facilitates the formation of intramolecular and intermolecular bridges, stabilizing protein conformations and enabling their interactions with other biomolecules. Additionally, the compound’s interaction with vitamin K-dependent carboxylase enzymes is critical for its post-translational modification, which is necessary for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its activity may decrease over extended periods. Long-term studies have shown that the compound can maintain its ability to bind metal ions and interact with proteins, although some degradation may occur, affecting its overall efficacy .
Dosage Effects in Animal Models
The effects of Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester in animal models vary with different dosages. At lower doses, the compound effectively enhances the activity of vitamin K-dependent proteins, improving blood coagulation and other related processes. At higher doses, the compound may exhibit toxic effects, including impaired coagulation and potential bleeding disorders. These threshold effects highlight the importance of precise dosage control in experimental settings .
Metabolic Pathways
Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester is involved in metabolic pathways related to vitamin K-dependent carboxylation. The compound interacts with hepatic carboxylase enzymes, which catalyze the post-translational modification of glutamic acid residues to gamma-carboxyglutamic acid. This modification is essential for the biological activity of various proteins, particularly those involved in blood coagulation. The compound’s role in these pathways underscores its importance in maintaining proper metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to areas where it can exert its effects, such as sites of injury or areas requiring enhanced coagulation. The compound’s ability to bind metal ions also influences its distribution, as it can accumulate in regions with high calcium ion concentrations .
Subcellular Localization
Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester is localized to specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to areas such as the endoplasmic reticulum and Golgi apparatus, where it interacts with carboxylase enzymes. These interactions are crucial for the compound’s role in protein modification and function, highlighting its importance in maintaining cellular homeostasis .
特性
IUPAC Name |
2-amino-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)8(7-9(15)10(16)17)12(19)21-14(4,5)6/h8-9H,7,15H2,1-6H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYDDDZJFUWBJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(=O)O)N)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676278 |
Source


|
| Record name | 2-Amino-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56877-44-2 |
Source


|
| Record name | 2-Amino-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

